BCAT1 Enzyme Inhibition: Sub-Nanomolar Potency of MOHA/EGR240 Versus Multi-Micromolar Reference Inhibitors
The sodium salt of 4-methyl-5-oxohexanoic acid (EGR240) inhibits human BCAT1 with an IC50 of 0.1–1 nM . In comparison, a reference BCAT1 inhibitor disclosed in the same patent family, 2-benzyl-4-methyl-5-oxohexanoic acid, showed an IC50 of 70 nM against recombinant human BCAT1 [1]. Furthermore, a structurally distinct BCAT1 inhibitor (Compound 12) from an independent medicinal chemistry campaign displayed an IC50 of 15 ± 2 µM [2]. The branched-chain aminotransferase (BCATc) inhibitor 2 showed IC50 values of 0.2 µM (rBCATc) and 0.8 µM (hBCATc) [3].
| Evidence Dimension | BCAT1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.1–1 nM (ERG240, the sodium salt of 4-methyl-5-oxohexanoic acid) |
| Comparator Or Baseline | 2-benzyl-4-methyl-5-oxohexanoic acid IC50 = 70 nM; Compound 12 IC50 = 15 µM; BCATc Inhibitor 2 IC50 = 0.2–0.8 µM |
| Quantified Difference | MOHA/EGR240 is 70- to 700-fold more potent than the 2-benzyl analog and >10,000-fold more potent than Compound 12 |
| Conditions | Recombinant human BCAT1 enzyme inhibition assay (cell-free); BCATc Inhibitor 2 tested on rat and human cytosolic isoforms |
Why This Matters
For researchers procuring a BCAT1 tool compound, MOHA/EGR240 provides the highest reported potency among the 4-methyl-5-oxohexanoic acid scaffold, enabling lower dosing in cell-based and in vivo metabolic reprogramming studies.
- [1] BindingDB BDBM50607314 / CHEMBL5219349. IC50 = 70 nM for N-terminal his-tagged human recombinant BCAT1. https://www.bindingdb.org View Source
- [2] Identification and characterization of human branched-chain amino acid transaminase 1 inhibitors. 2022. Compound 12 IC50 = 15 ± 2 µM. https://oda.oslomet.no View Source
- [3] BCATc Inhibitor 2 – Product Profile. IC50 = 0.2 µM (rBCATc), 0.8 µM (hBCATc). https://cenmed.com View Source
